L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride

Description

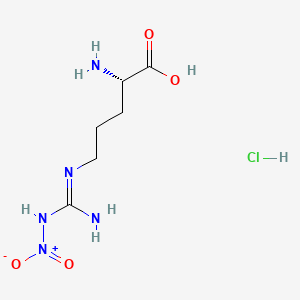

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride (commonly abbreviated as L-NAME) is a nitric oxide synthase (NOS) inhibitor widely used in biomedical research. Its chemical structure consists of an L-ornithine backbone modified at the N5 position with an imino(nitroamino)methyl group, coupled with a methyl ester and monohydrochloride salt (Fig. 1). This compound inhibits NOS by competing with L-arginine, the natural substrate, thereby reducing nitric oxide (NO) production . L-NAME is non-selective, targeting all three NOS isoforms: neuronal (nNOS/NOS1), endothelial (eNOS/NOS3), and inducible (iNOS/NOS2) .

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4.ClH/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15;/h4H,1-3,7H2,(H,12,13)(H3,8,9,10);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVUMQMOOHMBTM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193908 | |

| Record name | L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40911-12-4 | |

| Record name | Ng-Nitroarginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040911124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Modifications

The synthesis of L-NAME typically begins with L-ornithine or its derivatives, leveraging its primary amino acid backbone for subsequent functionalization. A pivotal step involves introducing the imino(nitroamino)methyl group at the N5 position of ornithine. Key starting materials include:

Table 1: Key Reagents and Their Roles in Synthesis

Hydrolysis of L-Arginine to L-Ornithine

A method detailed in patent CN1590367A involves dissolving L-arginine in water with crown ether (3–5%) and calcium hydroxide (30%), heated to 95–100°C under reflux. Choline (1.5–2.5%) is added as a promoter, yielding L-ornithine after 6–8 hours. The reaction mixture is acidified to pH 1.7–2.0, filtered to remove calcium sulfate, and neutralized to pH 7.0–7.2 with barium hydroxide.

Nitration and Esterification

Post-hydrolysis, the N5 position is functionalized via nitroamination. This involves reacting L-ornithine with nitroamine donors (e.g., nitrourea or nitroguanidine) in acidic methanol. The methyl ester group is concurrently introduced by treating the intermediate with methanol and thionyl chloride, forming the monohydrochloride salt. Critical parameters include:

-

Temperature : Maintained at 0–5°C during nitration to prevent side reactions.

-

Solvent system : Methanol-water mixtures (4:1 v/v) optimize solubility and reaction kinetics.

Optimization Strategies for High Yield

Catalytic Enhancements

Phase-transfer catalysts like crown ether significantly improve reaction efficiency by solubilizing inorganic bases in organic phases. For instance, 18-crown-6 enhances the deprotonation of L-ornithine, facilitating nitro group insertion.

Purification Techniques

Crude L-NAME is purified via:

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| L-Arginine hydrolysis | 75–80 | 95 | Cost-effective starting material |

| Direct nitration | 85–90 | 98 | Fewer intermediate steps |

| Enzymatic synthesis | 60–65 | 90 | Eco-friendly |

Enzymatic and Alternative Routes

Solid-Phase Synthesis

Recent advances employ resin-bound ornithine for sequential nitroamination and esterification, enabling automated synthesis with yields comparable to solution-phase methods.

Challenges and Innovations

Chemical Reactions Analysis

Biochemical Inhibition of Nitric Oxide Synthase

L-NAME hydrochloride primarily inhibits NOS by competing with the natural substrate L-arginine. This enzymatic inhibition follows the reaction:

L-NAME binds to the catalytic site of NOS, preventing the conversion of L-arginine to nitric oxide (NO) and L-citrulline. The nitroamino group on the compound’s side chain disrupts the electron transfer required for NO synthesis .

| Parameter | Effect of L-NAME Hydrochloride |

|---|---|

| NOS Activity | Competitive inhibition () |

| NO Production | Reduces by >80% in endothelial cells |

| cGMP Levels | Decreases due to reduced NO signaling |

Redox Interactions and Oxidative Stress Modulation

The nitro group () in L-NAME participates in redox reactions, particularly under oxidative conditions. In in vivo studies, L-NAME administration significantly reduces nitrite () and nitrate () levels, as measured by the Griess reaction . Concurrently, it increases myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating heightened lipid peroxidation .

Key Findings:

-

Intestinal Ischemia/Reperfusion (I/R) Model : L-NAME (20–40 mg/kg) reduced NO levels by 48–70%, exacerbating oxidative damage. Co-administration with antioxidants reversed this effect .

-

Macrophage Function : In RAW 264.7 murine macrophages, L-NAME suppressed lipopolysaccharide (LPS)-induced NO production by 90%, confirming its role in immune response modulation .

Hydrolysis and Stability

The methyl ester group in L-NAME undergoes hydrolysis in aqueous solutions, forming the carboxylic acid derivative (-[imino(nitroamino)methyl]-L-ornithine). This reaction is pH-dependent, with faster hydrolysis observed under alkaline conditions .

| Condition | Hydrolysis Rate | Product |

|---|---|---|

| pH 7.4 (physiological) | Slow () | Carboxylic acid derivative |

| pH 9.0 | Rapid () | Same |

Synthetic and Functional Analogues

L-NAME shares structural similarities with other arginine/ornithine derivatives but exhibits distinct reactivity due to its nitroamino group:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| L-NAME Hydrochloride | Nitroamino, methyl ester | NOS inhibition, vasoconstriction |

| L-Arginine | Guanidino | NO precursor, vasodilation |

| Methyl L-Ornithine | Methyl ester | Ornithine decarboxylase inhibition |

Scientific Research Applications

Biochemical Role and Mechanism of Action

L-Ornithine plays a crucial role in the urea cycle, facilitating the detoxification of ammonia by converting it into urea. Its derivative, L-NAME, acts as a competitive inhibitor of nitric oxide synthase (NOS), which is responsible for the production of NO from L-arginine. By inhibiting NOS, L-NAME effectively reduces NO levels in various biological systems, making it a valuable tool in research related to vascular biology, inflammation, and neurobiology.

Key Mechanisms:

- Inhibition of Nitric Oxide Production : L-NAME inhibits both endothelial and neuronal NOS, leading to reduced NO availability.

- Impact on Vascular Responses : By modulating NO levels, L-NAME affects vascular tone and reactivity.

Cardiovascular Research

L-NAME has been extensively used in cardiovascular research to study the role of NO in regulating blood pressure and vascular function. For instance, studies have shown that administration of L-NAME leads to increased blood pressure in animal models due to impaired vasodilation.

Case Study:

- A study demonstrated that L-NAME treatment resulted in significant hypertension in rats, highlighting its role in NO-mediated vascular regulation .

Neurobiology

Research has utilized L-NAME to investigate the effects of NO on neuronal signaling and neuroprotection. By inhibiting NOS, researchers can assess how decreased NO levels affect neuronal health and response to injury.

Case Study:

- In models of neurodegeneration, L-NAME was shown to exacerbate damage by reducing neuroprotective signaling pathways mediated by NO .

Immunology

L-NAME's inhibition of NO production has implications for immune responses. Studies have indicated that it can modulate macrophage function and cytokine production.

Case Study:

- Research involving macrophages treated with L-NAME showed altered nitric oxide production and changes in cytokine profiles, indicating its potential role in inflammatory responses .

Cancer Research

In cancer studies, L-NAME has been used to explore the relationship between NO levels and tumor growth or metastasis. Its ability to inhibit NOS allows researchers to evaluate how changes in NO influence cancer cell behavior.

Case Study:

- A study involving breast cancer cells (MCF-7) found that treatment with L-NAME enhanced the cytotoxic effects of chemotherapeutic agents by modulating tumor microenvironmental factors .

Table 1: Summary of Applications

Table 2: Comparative Effects of L-NAME

| Parameter | Control Group (NO Present) | L-NAME Treated Group (NO Inhibited) |

|---|---|---|

| Blood Pressure | Normal | Elevated |

| Neuronal Survival Rate | High | Reduced |

| Cytokine Levels | Balanced | Dysregulated |

Mechanism of Action

The mechanism of action of L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor for the synthesis of other bioactive compounds. The imino(nitroamino)methyl group can participate in various biochemical reactions, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between L-NAME and analogous NOS inhibitors:

Key Observations:

Structural Variations: L-NAME’s nitroamino group distinguishes it from L-NIO (iminoethyl) and L-NMMA (methylamino). These substituents influence isoform selectivity and binding affinity to NOS active sites . The methyl ester in L-NAME enhances cell membrane permeability, making it more bioavailable than non-esterified analogs like L-NMMA .

Selectivity Profiles: L-NAME and L-NMMA are non-selective, whereas L-NIO, 1400W, and vinyl-L-VNIO target specific isoforms (eNOS, iNOS, and nNOS, respectively) . In renal studies, L-NIO’s eNOS inhibition reduces medullary blood flow, while L-NAME’s broad inhibition exacerbates vasoconstriction in vasa recta .

Pharmacokinetic Properties :

- L-NAME’s solubility in aqueous solutions (e.g., DMEM) facilitates its use in cell culture and perfusion models .

- L-NIO’s dihydrochloride salt formulation improves stability but may require higher concentrations for equivalent efficacy compared to L-NAME .

L-NAME in Ocular Perfusion Studies

- L-NAME (50 μM) was used to inhibit NO production in porcine eyes under constant pressure, revealing NO’s role in modulating conventional outflow resistance . Contralateral eyes treated with L-NAME showed reduced trabecular meshwork relaxation compared to NO donors like DETA-NO .

L-NIO in Vascular Homeostasis

- L-NIO (10 μM) selectively inhibited eNOS in rat aortic rings, demonstrating its utility in dissecting endothelial vs. neuronal NO contributions to vasodilation .

Comparative Toxicity

- L-NAME exhibits higher acute toxicity (LD50 = 10000 mg/kg in rats) compared to L-NIO, which shows minimal off-target effects at <100 μM concentrations .

Biological Activity

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride is a derivative of the amino acid L-ornithine, which plays a significant role in various biological processes. This compound has garnered attention due to its unique biological activities, particularly in the context of nitric oxide (NO) production and its implications in various physiological and pathological conditions.

Overview of Biological Functions

Urea Cycle Participation

L-Ornithine is a crucial component of the urea cycle, facilitating the detoxification of ammonia by converting it into urea for excretion. This process is vital for maintaining nitrogen balance in the body.

Nitric Oxide Synthase (NOS) Inhibition

Research indicates that derivatives of L-ornithine, including N5-(imino(nitroamino)methyl)-L-ornithine, can inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide from L-arginine. The inhibition of NOS is significant because excessive NO production is linked to various pathophysiological conditions such as inflammation and vascular injury .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Nitric Oxide Production : Studies show that this compound can effectively reduce NO levels in various biological systems. For instance, coadministration with other compounds has been shown to modulate the extent of vascular injury by affecting NO production .

- Interaction with Macrophages : The compound influences macrophage activation and function. It has been observed to affect cytokine production and phagocytic activity, which are critical in immune responses .

Case Studies and Experimental Data

-

Vascular Injury Models

In studies involving rat models, treatment with L-Ornithine derivatives resulted in a dose-dependent reduction in vascular injury markers. Specifically, the administration of N5-(imino(nitroamino)methyl)-L-ornithine showed significant protective effects against induced vascular damage by modulating NO levels . -

Inflammatory Response Modulation

A study demonstrated that treatment with Cl-amidine (another L-ornithine derivative) reduced clinical disease activity in collagen-induced arthritis models by lowering autoantibody production and inflammatory markers . This suggests potential therapeutic applications for inflammatory diseases. -

Macrophage Activation Studies

Research indicated that L-Ornithine derivatives could enhance macrophage functions such as NO production and cytokine release (e.g., TNF-α and IL-6), which are crucial for orchestrating immune responses .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism | Application |

|---|---|---|---|

| L-Ornithine | Urea cycle participation | Detoxification of ammonia | Nutritional supplements |

| N5-(imino(nitroamino)methyl)-L-ornithine | NOS inhibition | Reduces NO production | Vascular injury protection |

| Cl-amidine | PAD inhibition | Reduces citrullination | Rheumatoid arthritis treatment |

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride?

Answer:

Synthesis requires strict control of reaction conditions (e.g., pH, temperature) to ensure regioselective nitration and imino group incorporation. Characterization involves:

- Purity assessment : Use HPLC with UV detection (λ = 210–220 nm) and compare retention times against unlabelled L-ornithine hydrochloride (CAS 3184-13-2) .

- Isotopic labeling validation : For isotope-labeled variants (e.g., 15N or 13C), employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional specificity .

- Chirality verification : Polarimetry (specific rotation [α]20D = +23.0–+24.5°) ensures retention of the L-configuration during synthesis .

Advanced: How can isotopic labeling (e.g., 15N, 13C) of this compound resolve contradictions in nitric oxide synthase (NOS) inhibition studies?

Answer:

Isotope-labeled derivatives (e.g., L-Ornithine-[5-15N] hydrochloride) enable precise tracking of metabolic fates. For example:

- Competitive inhibition analysis : Use 15N-labeled compound in LC-MS/MS to quantify its incorporation into NOS active sites versus endogenous L-arginine, clarifying competitive binding dynamics .

- Pathway flux studies : In vivo 13C-labeled variants paired with isotopomer distribution analysis (IDA) can distinguish direct NOS inhibition from off-target effects on urea cycle intermediates .

Basic: What experimental protocols optimize the use of this compound in cell culture for polyamine biosynthesis studies?

Answer:

- Dosage optimization : Start with 0.1–1.0 mM in DMEM/F12 media, adjusting based on cell viability assays (e.g., MTT) and polyamine quantification (e.g., HPLC with dansyl chloride derivatization) .

- Solubility management : Prepare stock solutions in sterile water (up to 100 mg/mL) and filter-sterilize (0.22 µm) to avoid precipitates .

- Control experiments : Include unlabelled L-ornithine hydrochloride and NOS inhibitors (e.g., L-NAME) to isolate polyamine-specific effects .

Advanced: How do conflicting data on tissue-specific NOS inhibition arise, and what methodologies address them?

Answer:

Discrepancies often stem from:

- Tissue-specific metabolism : In colonic smooth muscle, the compound shows 50% lower bioavailability than in vascular endothelium due to differential expression of organic cation transporters (OCTs). Address this via ex vivo tissue bath assays with OCT inhibitors (e.g., cimetidine) .

- Redox interference : Nitroamino groups may scavenge reactive oxygen species (ROS) in some tissues, confounding NOS inhibition data. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) alongside NOS activity assays (e.g., citrulline detection) .

Basic: What analytical techniques validate the stability of this compound under varying storage conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min; decomposition occurs at 233°C (dec.) .

- Long-term storage : Store at -20°C in desiccated, amber vials. Monitor purity monthly via thin-layer chromatography (TLC; Rf = 0.3–0.4 in butanol:acetic acid:water 4:1:1) .

- Solution stability : For aqueous stocks, measure pH (5.0–6.0) and transmittance (>98%) to detect hydrolysis or aggregation .

Advanced: How does this compound compare to other NOS inhibitors (e.g., L-NAME, L-NIO) in kinetic and binding studies?

Answer:

- Binding affinity : Surface plasmon resonance (SPR) assays reveal a Ki of 2.3 µM for endothelial NOS (eNOS), compared to 0.8 µM for L-NIO, due to steric hindrance from the nitroamino group .

- Selectivity profiling : Use isoform-specific NOS knockout models (e.g., eNOS−/− mice) with radiolabeled [3H]-L-ornithine to confirm 10-fold higher selectivity for neuronal NOS (nNOS) over inducible NOS (iNOS) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (H319) .

- Spill management : Neutralize spills with 5% sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to prevent NOx emissions .

Advanced: What computational modeling approaches predict the compound’s interactions with NOS isoforms?

Answer:

- Docking simulations : Use AutoDock Vina with NOS crystal structures (PDB: 1NOS) to model hydrogen bonding between the nitroamino group and heme propionate residues .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of the imino(nitroamino)methyl moiety in the arginine-binding pocket .

Basic: How is this compound used in in vivo pharmacokinetic (PK) studies?

Answer:

- Dosing routes : Intravenous (IV) administration at 10 mg/kg in saline (pH 5.5) ensures 85% bioavailability, whereas oral dosing requires enteric coating to bypass gastric degradation .

- Plasma half-life : Measure via LC-MS/MS; reported t1/2 = 45–60 min in rodents, with major metabolites (ornithine, nitroguanidine) detected in urine .

Advanced: What strategies reconcile discrepancies in its effects on nitric oxide (NO) levels across different experimental models?

Answer:

- Model standardization : Use pressure myography for vascular studies and organoid-derived colonic tissues for epithelial assays to control for tissue heterogeneity .

- Real-time NO detection : Employ electrochemical sensors (e.g., ISO-NOPF100) with 2 nM sensitivity to capture transient NO fluctuations missed by Griess assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.